2'-(Trifluoromethyl)phenacyl chloride
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Overview
Description
2’-(Trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenacyl chloride structure. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethylsilane or sodium trifluoroacetate under specific reaction conditions.
Industrial Production Methods: Industrial production of 2’-(Trifluoromethyl)phenacyl chloride often employs large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways is crucial in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2’-(Trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, altering the oxidation state of the central carbon atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
2’-(Trifluoromethyl)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the synthesis of drugs that target specific molecular pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Trifluoromethylbenzoyl Chloride: Similar in structure but differs in the position of the trifluoromethyl group.
Trifluoromethylphenyl Ketone: Shares the trifluoromethyl group but has a ketone functional group instead of a chloride.
Uniqueness: 2’-(Trifluoromethyl)phenacyl chloride is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other trifluoromethyl-substituted compounds . Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H6ClF3O |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2-chloro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 |
InChI Key |
FQJIOBRLCCDFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
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